

TS 155-2: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B1139682

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Introduction

TS 155-2 is a macrocyclic lactone that has been identified as an inhibitor of thrombin-stimulated calcium (Ca^{2+}) entry into cells.^[1] This property makes it a valuable tool for studying cellular signaling pathways involving thrombin and calcium, and for investigating its potential therapeutic applications, including antihypertensive, anti-platelet, anti-ischemic, and anti-inflammatory activities. This document provides detailed application notes and protocols for the use of **TS 155-2** in a research setting, with a focus on its solubility in common laboratory solvents and its application in studying thrombin-induced calcium signaling.

Solubility of TS 155-2

TS 155-2 is a white solid with limited water solubility. However, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).^[2] While specific quantitative solubility data (e.g., mg/mL) is not readily available in the public domain, a common practice for compounds of this nature is to prepare a high-concentration stock solution in DMSO.

Table 1: Solubility Characteristics of **TS 155-2**

Solvent	Solubility	Recommended Stock Concentration	Final Assay Concentration
DMSO	Soluble	1-10 mM	Varies (typically nM to μ M range)
Ethanol	Soluble	1-10 mM	Varies (typically nM to μ M range)
Water	Limited	Not recommended for stock solutions	-

Experimental Protocols

Protocol 1: Preparation of TS 155-2 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **TS 155-2** in DMSO.

Materials:

- **TS 155-2** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Calculate the required amount of **TS 155-2** powder to prepare the desired volume of a 10 mM stock solution. The molecular weight of **TS 155-2** is 704.9 g/mol .
- Weigh the calculated amount of **TS 155-2** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to the tube.

- Vortex the solution until the **TS 155-2** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for long-term storage.

Note: When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.1\%$ v/v) to avoid solvent-induced cytotoxicity.[3]

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Protocol 2: Thrombin-Induced Intracellular Calcium Flux Assay

This protocol provides a general method to measure the inhibitory effect of **TS 155-2** on thrombin-induced calcium influx in adherent cells using a fluorescent calcium indicator.

Materials:

- Adherent cells known to respond to thrombin (e.g., platelets, fibroblasts, endothelial cells)
- Cell culture medium
- **TS 155-2** stock solution (10 mM in DMSO)
- Thrombin solution
- Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127 (optional, to aid dye loading)
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- 96-well black, clear-bottom microplate

- Fluorescence microplate reader with kinetic reading capabilities and appropriate filter sets

Procedure:

- Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
- Compound Treatment:
 - Prepare serial dilutions of **TS 155-2** in cell culture medium from the 10 mM stock solution to achieve the desired final concentrations.
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest **TS 155-2** concentration) and a no-treatment control.
 - Remove the culture medium from the wells and add the **TS 155-2** dilutions or control solutions.
 - Incubate the plate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
- Calcium Indicator Loading:
 - Prepare the calcium indicator loading solution according to the manufacturer's instructions. This typically involves diluting the dye stock (e.g., Fura-2 AM in DMSO) in HBSS. Pluronic F-127 can be added to improve dye solubility and cell loading.
 - Remove the compound-containing medium and wash the cells gently with HBSS.
 - Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
- Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.
- Measurement of Calcium Flux:
 - Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

- Set the plate reader to perform kinetic measurements of fluorescence intensity. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. For Fluo-4, use excitation at ~494 nm and emission at ~516 nm.
- Establish a stable baseline fluorescence reading for a few cycles.
- Add the thrombin solution to the wells to induce a calcium response. The final concentration of thrombin should be predetermined to elicit a robust and reproducible calcium signal.
- Continue recording the fluorescence intensity for several minutes until the signal returns to baseline or stabilizes.
- Data Analysis:
 - For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380). For single-wavelength dyes like Fluo-4, use the raw fluorescence intensity values.
 - Normalize the data to the baseline fluorescence before the addition of thrombin.
 - Determine the peak response or the area under the curve for each well.
 - Compare the responses in the **TS 155-2**-treated wells to the vehicle control to determine the inhibitory effect of the compound.

Signaling Pathway

TS 155-2 exerts its effect by inhibiting the influx of extracellular calcium following the activation of thrombin receptors. The binding of thrombin to its G-protein coupled receptor (GPCR) on the cell surface initiates a signaling cascade that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) through the action of phospholipase C (PLC). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This initial rise in intracellular calcium, along with other signaling events, triggers the opening of store-operated calcium (SOC) channels and other calcium channels in the plasma membrane, leading to a sustained influx of extracellular calcium. **TS 155-2** is thought to block this latter step of calcium entry.

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